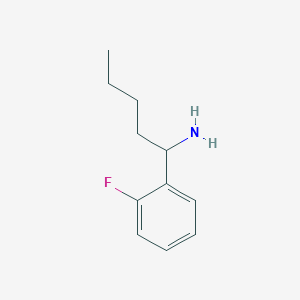

1-(2-Fluorophenyl)pentan-1-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H16FN |

|---|---|

Molecular Weight |

181.25 g/mol |

IUPAC Name |

1-(2-fluorophenyl)pentan-1-amine |

InChI |

InChI=1S/C11H16FN/c1-2-3-8-11(13)9-6-4-5-7-10(9)12/h4-7,11H,2-3,8,13H2,1H3 |

InChI Key |

AXCWVIHVNAGZRO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C1=CC=CC=C1F)N |

Origin of Product |

United States |

Synthetic Methodologies for 1 2 Fluorophenyl Pentan 1 Amine and Its Stereoisomers

Retrosynthetic Analysis and Strategic Disconnections of the 1-(2-Fluorophenyl)pentan-1-amine Backbone

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. amazonaws.comdeanfrancispress.com For this compound, the primary disconnection strategies focus on the carbon-nitrogen (C-N) bond and the carbon-carbon (C-C) bond adjacent to the stereocenter. numberanalytics.com

A key retrosynthetic disconnection breaks the C-N bond, leading to two synthons: a 1-(2-fluorophenyl)pentyl cation and an amino anion equivalent. This disconnection points towards synthetic routes such as reductive amination of a corresponding ketone or nucleophilic substitution. numberanalytics.com Another strategic disconnection involves breaking the C-C bond between the phenyl-bearing carbon and the butyl group. This approach suggests a pathway involving the addition of a butyl nucleophile to a 2-fluorobenzaldehyde (B47322) derivative.

Functional group interconversion (FGI) is another important aspect of the retrosynthetic analysis. deanfrancispress.com For instance, the amine group can be retrosynthetically derived from other nitrogen-containing functionalities like azides or amides, which are accessible through rearrangements like the Curtius or Hofmann reactions. deanfrancispress.com The choice of disconnection and subsequent synthetic route is often guided by the desired stereochemistry of the final product.

Established Chemical Synthetic Routes to this compound

Several established methods are employed for the synthesis of this compound, each with its own set of advantages and limitations.

Reductive amination is a widely used and versatile method for the synthesis of amines. masterorganicchemistry.com This two-step process involves the reaction of a ketone, in this case, 1-(2-fluorophenyl)pentan-1-one (B3328228), with ammonia (B1221849) or an ammonia source to form an imine intermediate. masterorganicchemistry.comlibretexts.org The imine is then reduced in situ to the desired primary amine, this compound. libretexts.org

A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165) (NaBH4) and sodium cyanoborohydride (NaBH3CN) being common choices. masterorganicchemistry.comorganic-chemistry.org The reaction conditions, including the choice of solvent and the presence of a catalyst, can be optimized to improve the yield and selectivity of the reaction. organic-chemistry.org For instance, using a chiral reducing agent or a chiral catalyst can lead to the enantioselective synthesis of one of the stereoisomers of this compound.

Table 1: Reagents and Conditions for Reductive Amination

| Ketone Precursor | Amine Source | Reducing Agent | Solvent | Typical Conditions |

|---|---|---|---|---|

| 1-(2-Fluorophenyl)pentan-1-one | Ammonia | Sodium Borohydride (NaBH4) | Methanol | Room Temperature |

| 1-(2-Fluorophenyl)pentan-1-one | Ammonium (B1175870) Acetate (B1210297) | Sodium Cyanoborohydride (NaBH3CN) | Methanol | Mildly Acidic pH |

Nucleophilic substitution reactions provide another route to this compound. This approach typically involves the displacement of a leaving group, such as a halide, from a suitable precursor by an amine nucleophile. For example, reacting 1-bromo-1-(2-fluorophenyl)pentane with ammonia or a protected ammonia equivalent can yield the target amine.

The efficiency of this reaction is influenced by factors such as the nature of the leaving group, the strength of the nucleophile, and the reaction conditions. rsc.org The stereochemistry at the carbon center can be controlled if a stereochemically pure halogenated precursor is used and the reaction proceeds with inversion of configuration (SN2 mechanism).

The Curtius and Hofmann rearrangements are powerful methods for converting carboxylic acids and amides, respectively, into primary amines with the loss of one carbon atom. wikipedia.orgwikipedia.orgnumberanalytics.com

The Curtius rearrangement involves the thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate, which is then hydrolyzed to the primary amine. wikipedia.orgrsc.orgorganic-chemistry.org The acyl azide precursor can be prepared from the corresponding carboxylic acid, 2-(2-fluorophenyl)hexanoic acid. A key advantage of the Curtius rearrangement is that it proceeds with retention of configuration of the migrating group. wikipedia.orgnih.gov

The Hofmann rearrangement transforms a primary amide into a primary amine with one fewer carbon atom by treatment with a halogen (bromine or chlorine) and a strong base. wikipedia.orgnumberanalytics.comchem-station.com The reaction proceeds through an isocyanate intermediate, similar to the Curtius rearrangement. wikipedia.orgmasterorganicchemistry.com The starting material for this route would be 2-(2-fluorophenyl)pentanamide. Like the Curtius rearrangement, the Hofmann rearrangement also occurs with retention of stereochemistry. chem-station.com

Table 2: Comparison of Curtius and Hofmann Rearrangements

| Feature | Curtius Rearrangement | Hofmann Rearrangement |

|---|---|---|

| Starting Material | Carboxylic Acid (via Acyl Azide) | Primary Amide |

| Key Intermediate | Isocyanate | Isocyanate |

| Reagents | Diphenylphosphoryl azide (DPPA) or Sodium Azide | Bromine or Chlorine and a strong base (e.g., NaOH) |

| Stereochemistry | Retention of configuration | Retention of configuration |

| Byproducts | Nitrogen gas | Carbon dioxide |

Development of Novel and Efficient Synthetic Protocols for this compound

The development of more efficient and sustainable synthetic methods is a continuous effort in organic chemistry. For the synthesis of this compound, research is focused on catalytic approaches that can improve selectivity, reduce waste, and operate under milder conditions.

Catalytic methods for carbon-nitrogen (C-N) bond formation are highly sought after for amine synthesis. These methods often involve transition metal catalysts, such as palladium or copper, to facilitate the coupling of an amine source with an organic electrophile. nih.govresearchgate.net For instance, a palladium-catalyzed amination (Buchwald-Hartwig amination) could potentially be used to couple an appropriate 2-fluorophenylpentyl precursor with an ammonia equivalent.

Furthermore, the development of catalytic asymmetric reductive amination has shown great promise for the synthesis of chiral amines. mdpi.com These methods utilize a chiral catalyst to control the stereochemical outcome of the reduction of the imine intermediate, leading to high enantiomeric excesses of the desired amine stereoisomer. semanticscholar.org Research in this area is ongoing, with the goal of developing highly active and selective catalysts for a broad range of substrates.

Photoredox-Catalyzed Synthesis Strategies

Visible-light photoredox catalysis has emerged as a powerful tool for the formation of carbon-nitrogen bonds under mild conditions. While a direct photoredox-catalyzed synthesis of this compound from simple precursors is not extensively documented, analogous transformations provide a conceptual framework. One potential route involves the anti-Markovnikov hydroamination of a suitable alkene precursor, such as 1-(2-fluorophenyl)pent-1-ene.

Recent studies have demonstrated the anti-Markovnikov hydroalkylation and hydroaminoalkylation of vinylarenes using photoredox catalysis. nih.gov These reactions often employ an iridium or ruthenium photocatalyst in the presence of a hydrogen atom transfer (HAT) catalyst or a reductive quenching cycle to generate radical intermediates that add to the alkene. For instance, the use of α-trimethylsilyl (TMS) amines as radical precursors allows for the introduction of an amine moiety. nih.gov A hypothetical photoredox-catalyzed hydroamination to generate this compound would likely involve the reaction of 1-(2-fluorophenyl)pent-1-ene with an amine source under visible light irradiation with a suitable photocatalyst.

Another approach could be the direct C(sp³)-H amination of 1-(2-fluorophenyl)pentane. Photoredox-catalyzed methods for the α-functionalization of primary amine derivatives have been developed, utilizing a trifluoromethanesulfonyl protecting group to facilitate hydrogen atom transfer. acs.org However, the direct amination of an unactivated methylene (B1212753) group presents significant regioselectivity challenges.

Chemo-Enzymatic Synthesis for Enhanced Selectivity

The synergy of chemical and enzymatic transformations offers a highly selective and environmentally benign route to chiral amines. Transaminases (TAs), particularly ω-transaminases (ω-TAs), are of significant industrial interest for the asymmetric synthesis of chiral amines from prochiral ketones. nih.gov This approach avoids the use of heavy metals and often proceeds with high enantioselectivity under mild aqueous conditions.

The synthesis of enantiopure this compound can be envisioned via the asymmetric reductive amination of the corresponding ketone, 1-(2-fluorophenyl)pentan-1-one. A library of (R)- or (S)-selective ω-transaminases would be screened for activity towards this substrate. Isopropylamine (B41738) or alanine (B10760859) are commonly used as amine donors, with pyridoxal (B1214274) 5'-phosphate (PLP) as the essential cofactor. The reaction equilibrium can be shifted towards the amine product by using a high concentration of the amine donor or by removing the ketone byproduct.

Table 1: Representative Chemo-Enzymatic Synthesis of a Chiral Amine using a Transaminase

| Parameter | Value/Condition | Reference |

| Substrate | 2-acetyl-4-fluorophenol | researchgate.net |

| Enzyme | Arthrobacter sp. ω-Transaminase (AbTA) | researchgate.net |

| Amine Donor | Isopropylamine | researchgate.net |

| Cofactor | Pyridoxal 5'-phosphate (PLP) | researchgate.net |

| Temperature | 35-40 °C | researchgate.net |

| pH | 8.0 | researchgate.net |

| Co-solvent | Dimethyl sulfoxide (B87167) (DMSO) (5-20%) | researchgate.net |

| Conversion | ~50% in 24h (13 mM substrate) | researchgate.net |

Stereoselective Synthesis of Enantiopure this compound

Asymmetric Catalysis in C-N Bond Formation

The most direct catalytic method for the synthesis of enantiopure amines is the asymmetric hydrogenation of prochiral imines. helsinki.firsc.org This involves the formation of the imine from 1-(2-fluorophenyl)pentan-1-one and a suitable nitrogen source (e.g., ammonia or a protected amine), followed by hydrogenation using a chiral transition metal catalyst. Iridium and rhodium complexes with chiral phosphine (B1218219) ligands are commonly employed for this transformation.

Frustrated Lewis Pairs (FLPs) have also emerged as effective metal-free catalysts for the asymmetric hydrogenation of imines. rsc.orgrsc.org Chiral boranes, in combination with a phosphine, can activate molecular hydrogen and deliver it stereoselectively to the imine. Computational studies have shown that the stereoselectivity is often governed by subtle noncovalent interactions between the substrate and the catalyst. helsinki.fi

Chiral phosphoric acids (CPAs) can also catalyze the asymmetric transfer hydrogenation of imines, using a Hantzsch ester or a benzothiazoline (B1199338) as the hydride source. osi.lv This organocatalytic approach offers an alternative to metal-based catalysts.

Table 2: Illustrative Conditions for Asymmetric Hydrogenation of Imines

| Catalyst System | Substrate Type | Enantiomeric Excess (ee) | Reference |

| Ir/f-binaphane | Sterically hindered N-aryl alkylarylamines | Good to excellent | nih.gov |

| Chiral spiro-bicyclic bis-boranes | Imines | >90% | rsc.org |

| BINOL-derived phosphoric acid / Hantzsch ester | Imines | Good to high | osi.lv |

Chiral Auxiliary-Mediated Approaches

The use of a chiral auxiliary is a well-established strategy for diastereoselective synthesis. The auxiliary is temporarily attached to the substrate, directs the stereochemical outcome of a reaction, and is subsequently removed. For the synthesis of this compound, a chiral auxiliary could be attached to the nitrogen atom of an imine precursor.

A prominent example is the use of Ellman's tert-butanesulfinamide. nih.gov Condensation of (R)- or (S)-tert-butanesulfinamide with 1-(2-fluorophenyl)pentan-1-one would yield the corresponding N-tert-butanesulfinyl imine. Diastereoselective reduction of this imine, for example with a hydride reagent, would afford the sulfinamide adduct. The stereochemical outcome is dictated by the chiral sulfinyl group. Subsequent acidic cleavage of the sulfinyl group yields the enantiomerically enriched primary amine. nih.gov The choice of the (R)- or (S)-auxiliary allows for the selective synthesis of either enantiomer of the final product. Studies on the reduction of N-tert-butanesulfinylketimines with ortho-substituents have demonstrated the powerful directing effect of the auxiliary. nih.gov

Table 3: Diastereoselective Reduction of N-tert-Butanesulfinyl Imines

| Substrate | Reducing Agent | Diastereomeric Ratio (d.r.) | Reference |

| N-tert-Butanesulfinylketimines with ortho-substituents | L-Selectride® | High | nih.gov |

| N-tert-Butanesulfinylketimines | NaBH₄ | Moderate to high | nih.gov |

Deracemization and Kinetic Resolution Strategies

Kinetic resolution is a powerful technique for separating a racemic mixture by exploiting the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. For racemic this compound, lipase-catalyzed kinetic resolution is a viable option. researchgate.netchemistryviews.org

In a typical procedure, the racemic amine is subjected to acylation with an acyl donor (e.g., ethyl acetate or isopropenyl acetate) in the presence of a lipase (B570770), such as Candida antarctica lipase B (CALB, often immobilized as Novozym 435). One enantiomer of the amine is preferentially acylated, leaving the unreacted enantiomer in high enantiomeric excess. The acylated product can then be separated from the unreacted amine, and the acyl group can be cleaved to recover the other enantiomer. The choice of lipase, solvent, and acyl donor is crucial for achieving high enantioselectivity (expressed as the enantiomeric ratio, E). researchgate.netchemistryviews.org

Table 4: Representative Lipase-Catalyzed Kinetic Resolution of a Racemic Amine

| Enzyme | Racemic Substrate | Acyl Donor | Solvent | Enantiomeric Ratio (E) | Reference |

| Amano Lipase PS-C II | Racemic 2-phenylethanol (B73330) derivative | Isopropenyl acetate | tert-Butyl methyl ether | High | researchgate.net |

| Novozyme SP 435 | Racemic alcohol | Vinyl acetate | Hexane | >100 | chemistryviews.org |

Large-Scale Synthesis Considerations for Research Quantities of this compound

For the synthesis of this compound, asymmetric reductive amination of 1-(2-fluorophenyl)pentan-1-one stands out as a potentially scalable and efficient method. Both transition-metal catalysis and biocatalysis are amenable to scale-up.

In a large-scale asymmetric reductive amination using a homogeneous metal catalyst, factors such as catalyst loading, hydrogen pressure, reaction time, and solvent choice need to be optimized to ensure high conversion and enantioselectivity while minimizing catalyst cost. Catalyst recovery and recycling are also important economic and environmental considerations. The development of a ruthenium-catalyzed direct asymmetric reductive amination of an aryl methyl ketone with ammonia has been successfully scaled up to the multi-kilogram level, demonstrating the industrial feasibility of this approach.

For a chemo-enzymatic approach using a transaminase, the scalability depends on the availability and stability of the enzyme, as well as the efficiency of the cofactor regeneration system if isolated enzymes are used. nih.gov The use of whole-cell biocatalysts can circumvent the need for cofactor addition and regeneration, simplifying the process. researchgate.net Downstream processing to isolate the chiral amine from the aqueous reaction medium and the biocatalyst is a critical step that requires careful planning. The development of robust, immobilized enzymes can facilitate catalyst recycling and continuous flow processes, which are advantageous for large-scale production.

Synthesis of Isotopically Labeled this compound for Mechanistic and Tracer Studies

The synthesis of isotopically labeled versions of this compound is crucial for a deeper understanding of its metabolic fate, pharmacokinetic profile, and mechanism of action. Isotopic labeling, the technique of replacing an atom in a molecule with one of its isotopes, allows the compound to be tracked and quantified in biological systems and chemical reactions. wikipedia.org Common stable isotopes employed for this purpose include deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). wikipedia.org The choice of isotope and its position within the molecular structure depends on the specific goals of the study, whether it is for elucidating metabolic pathways, quantifying drug distribution, or investigating reaction mechanisms.

Deuterium (²H) Labeling

Deuterium labeling is frequently used to investigate the kinetic isotope effect, which can significantly alter the rate of metabolic processes. researchgate.net By replacing hydrogen with deuterium at a site of metabolic transformation, the carbon-deuterium bond, being stronger than the carbon-hydrogen bond, can slow down the rate of enzymatic cleavage, leading to a more stable compound with potentially improved pharmacokinetic properties. nih.gov

Several strategies can be employed for the deuterium labeling of this compound. One common approach involves the use of deuterium gas (D₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum (Pt), to introduce deuterium at specific positions. nih.govosti.gov For instance, the alkyl chain of the pentanamine moiety can be deuterated. Another method is the reduction of a suitable precursor, such as a ketone or imine, with a deuterated reducing agent like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄).

A plausible synthetic route for deuterium labeling at the α-position to the amine would involve the reduction of the corresponding imine precursor with a deuterated reducing agent. This would be particularly useful for studying the oxidative deamination of the primary amine, a common metabolic pathway.

| Labeling Position | Proposed Method | Deuterated Reagent | Potential Application |

| α-carbon | Reductive amination of 2-fluorophenyl pentyl ketone | NaBD₄ | Studying metabolic stability against oxidative deamination. |

| Alkyl chain | Catalytic Hydrogen-Deuterium Exchange | D₂ gas with Pt/C catalyst | Investigating the overall metabolic fate of the pentyl group. osti.gov |

| Phenyl ring | Not a primary focus for metabolic stability studies | - | - |

Carbon-13 (¹³C) Labeling

Carbon-13 labeling is an invaluable tool for metabolic studies and for use as an internal standard in quantitative mass spectrometry-based assays. nih.gov Since ¹³C is a stable isotope and naturally occurs at a low abundance (about 1.1%), its incorporation at a high enrichment level allows for the unambiguous tracking of the carbon skeleton of the molecule.

The synthesis of ¹³C-labeled this compound can be achieved by starting with a commercially available ¹³C-labeled precursor. For instance, labeling the phenyl ring can be accomplished by using [¹³C₆]-aniline as a starting material in a multi-step synthesis. nih.gov Alternatively, a specific carbon atom in the pentyl chain can be labeled by using a ¹³C-labeled alkyl halide in a coupling reaction. A particularly useful approach for labeling the ipso-carbon of the phenyl ring involves a [5+1] cyclization reaction using a ¹³C-labeled carbonate ester. nih.govchemrxiv.orgacs.org

| Labeling Position | Proposed Method | ¹³C-Labeled Reagent | Potential Application |

| Phenyl ring (uniform) | Multi-step synthesis starting from labeled aniline | [¹³C₆]-aniline | Tracing the fate of the aromatic portion of the molecule. nih.gov |

| Ipso-carbon of phenyl ring | [5+1] Cyclization | ¹³C-labeled carbonate ester | Mechanistic studies of reactions involving the phenyl group. nih.govchemrxiv.orgacs.org |

| Specific position in pentyl chain | Grignard reaction | ¹³C-labeled alkyl halide | Elucidating the metabolic pathways of the alkyl side chain. |

Nitrogen-15 (¹⁵N) Labeling

Nitrogen-15 labeling is particularly useful for tracking the fate of the amine group in biological systems and for mechanistic studies of enzymatic reactions involving the nitrogen atom. ¹⁵N is a stable isotope with a low natural abundance, making it an excellent tracer.

The synthesis of ¹⁵N-labeled this compound can be achieved through several methods. A straightforward approach is the use of a ¹⁵N-labeled nitrogen source, such as ¹⁵N-ammonia or a ¹⁵N-labeled amine, in a reductive amination reaction with the corresponding ketone precursor. rsc.org Another method involves the reaction of an organoborane with ¹⁵N-enriched ammonium hydroxide. rsc.org More complex strategies might involve the cleavage and re-formation of C-N bonds using reagents like glycine-¹⁵N. rsc.org

| Labeling Position | Proposed Method | ¹⁵N-Labeled Reagent | Potential Application |

| Amino group | Reductive amination of 2-fluorophenyl pentyl ketone | ¹⁵NH₃ or ¹⁵NH₄Cl | Studying the metabolic fate of the primary amine. rsc.orgnih.govchemrxiv.orgnih.gov |

| Amino group | Reaction of organoborane precursor | ¹⁵NH₄OH | Mechanistic studies of amine synthesis. rsc.org |

The availability of these isotopically labeled compounds is instrumental for in-depth preclinical and clinical investigations, providing critical data for understanding the disposition and mechanism of action of this compound.

Chemical Modification and Derivatization Strategies for 1 2 Fluorophenyl Pentan 1 Amine Analogues

Systematic Modification of the Amine Functional Group in 1-(2-Fluorophenyl)pentan-1-amine

The primary amine of this compound is a versatile functional handle for a variety of chemical transformations, including N-alkylation, N-acylation, and cyclization reactions. These modifications can significantly alter the basicity, lipophilicity, and hydrogen bonding capacity of the parent molecule.

N-Alkylation and N-Acylation Reactions

N-alkylation introduces alkyl groups to the nitrogen atom, a process that can modulate the steric and electronic properties of the amine. figshare.com A common method for N-alkylation involves the reaction of the primary amine with alkyl halides. Alternatively, reductive amination of an aldehyde with this compound provides a route to secondary amines. For instance, reaction with formaldehyde (B43269) in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) would yield the N-methyl derivative.

N-acylation, the introduction of an acyl group, is a fundamental transformation that converts the basic amine into a neutral amide. mdpi.com This is typically achieved by reacting the amine with an acyl chloride or a carboxylic acid anhydride. mdpi.com For example, the reaction of this compound with acetyl chloride in the presence of a base such as triethylamine (B128534) would yield N-(1-(2-fluorophenyl)pentyl)acetamide. More sophisticated coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC.HCl (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) with HOBt (Hydroxybenzotriazole), can be employed for the formation of amide bonds with carboxylic acids under mild conditions. nih.gov

| Starting Amine | Reagent(s) | Product Type | Reference(s) |

| Primary Amine | Alkyl Halide, Base | Secondary Amine | figshare.com |

| Primary Amine | Aldehyde, Reducing Agent | Secondary Amine | figshare.com |

| Primary Amine | Acyl Chloride, Base | Amide | mdpi.com |

| Primary Amine | Carboxylic Acid, Coupling Agent | Amide | nih.gov |

Formation of Amides, Ureas, and Thioureas

The formation of amides, as mentioned above, is a robust method for derivatization. Beyond simple alkanoyl and benzoyl amides, a wide variety of carboxylic acids can be coupled to this compound to introduce diverse functionalities. nih.gov

Urea (B33335) and thiourea (B124793) derivatives are also readily accessible from the primary amine. The reaction of this compound with an appropriate isocyanate or isothiocyanate provides a straightforward route to the corresponding urea or thiourea. For example, treatment with phenyl isocyanate would yield N-(1-(2-fluorophenyl)pentyl)-N'-phenylurea. Unsymmetrical ureas can also be synthesized through the coupling of amines with amides using reagents like hypervalent iodine compounds. mdpi.com The synthesis of ureas is a common strategy in the development of biologically active compounds. mdpi.comorganic-chemistry.org

| Starting Amine | Reagent(s) | Product Type | Reference(s) |

| Primary Amine | Isocyanate | Urea | mdpi.com |

| Primary Amine | Isothiocyanate | Thiourea | |

| Primary Amine | Amide, Oxidant | Unsymmetrical Urea | mdpi.com |

| Primary Amine | Aryl Halide, CO, Catalyst | N-Aryl Amide |

Cyclization Reactions Involving the Amine Moiety

The amine functionality can be a key component in intramolecular cyclization reactions to form heterocyclic systems. For such reactions to occur, a second reactive group needs to be present in the molecule at an appropriate position. For instance, if a derivative of this compound containing a carbonyl group at a suitable position in the pentyl chain is synthesized, intramolecular reductive amination could lead to the formation of a piperidine (B6355638) or pyrrolidine (B122466) ring.

Another approach involves the synthesis of a more complex derivative that can undergo intramolecular cyclization. For example, the synthesis of a ketamine derivative, 2-(2-fluorophenyl)-2-methylamino-cyclohexanone, involves the expansion of a five-membered ring to a six-membered ring in a later step of the synthesis. figshare.com While not a direct cyclization of this compound, this illustrates how the 2-fluorophenyl amine moiety can be incorporated into cyclic structures.

Structural Diversification of the Pentyl Chain in this compound

Modification of the pentyl chain offers another avenue for creating structural diversity. Strategies include altering the chain length, introducing branching, or incorporating cyclic structures.

Chain Length Elongation and Shortening

Analogues of this compound with varying alkyl chain lengths can be synthesized by starting with the appropriate 1-(2-fluorophenyl)alkan-1-one precursor followed by reductive amination. For instance, 1-(2-fluorophenyl)ethanone would be a precursor for a two-carbon chain analogue, while 1-(2-fluorophenyl)hexan-1-one would lead to a six-carbon chain analogue. The synthesis of related compounds such as hexylamine (B90201) and butylamine (B146782) are well-established procedures. sigmaaldrich.comsciencemadness.org

| Precursor Ketone | Resulting Amine Analogue |

| 1-(2-Fluorophenyl)ethanone | 1-(2-Fluorophenyl)ethan-1-amine |

| 1-(2-Fluorophenyl)propan-1-one | 1-(2-Fluorophenyl)propan-1-amine |

| 1-(2-Fluorophenyl)butan-1-one | 1-(2-Fluorophenyl)butan-1-amine |

| 1-(2-Fluorophenyl)hexan-1-one | 1-(2-Fluorophenyl)hexan-1-amine |

Introduction of Branches and Cyclic Structures

The introduction of alkyl branches onto the pentyl chain can be achieved through various synthetic routes. A method for preparing 2-methyl-1-substituted phenyl-2-propanamine compounds involves the reaction of a substituted benzyl (B1604629) halide with isobutyronitrile, followed by hydrolysis, Curtius rearrangement, and catalytic hydrogenation. google.com A similar strategy could potentially be adapted to introduce a methyl group at the 2-position of the pentyl chain of this compound. The synthesis of 2-(2-Fluorophenyl)-2-methylpropan-1-amine has been reported. sigmaaldrich.com

Incorporating a cyclic structure in place of the pentyl chain can lead to significant changes in the molecule's conformation and properties. For example, 1-(2-fluorophenyl)cyclopentan-1-amine is a known compound where the pentyl chain is replaced by a cyclopentyl ring. achemblock.com The synthesis of such compounds can be achieved from the corresponding ketone, in this case, 2-fluorophenyl cyclopentyl ketone, via reductive amination. medchemexpress.com The synthesis of chiral cyclopentyl- and cyclohexyl-amines has also been developed through ring-opening reactions of bicyclic structures. rsc.org

| Analogue Name | Structural Feature | Precursor Example | Reference(s) |

| 2-Methyl-1-(2-fluorophenyl)pentan-1-amine | Branched Chain | 2-Methyl-1-(2-fluorophenyl)pentan-1-one | google.com |

| 1-(2-Fluorophenyl)cyclopentan-1-amine | Cyclic Structure | 1-(2-Fluorophenyl)cyclopentan-1-one | achemblock.com |

| 1-(2-Fluorophenyl)cyclohexan-1-amine | Cyclic Structure | 1-(2-Fluorophenyl)cyclohexan-1-one | rsc.org |

Functionalization at Terminal Positions of the Pentyl Chain

Modification of the pentyl chain of this compound analogues has been an area of interest for researchers. While direct functionalization of the terminal methyl group of the pentyl chain presents synthetic challenges, the synthesis of analogues with different alkyl chain lengths and terminal functionalities has been explored. For instance, in the synthesis of pyrovalerone analogues, which share a similar structural backbone, modifications to the alkyl chain have shown to be of interest. nih.gov The introduction of a terminal acetylene (B1199291) on the alkyl chain was found to significantly decrease potency at the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET). nih.gov Conversely, allyl-substituted analogues retained potency at the DAT, indicating that specific unsaturated functionalities at or near the terminal position can be tolerated and may fine-tune activity. nih.gov

The general synthetic route to such analogues often involves the reaction of an appropriate arylnitrile with an organomagnesium reagent, followed by acidic hydrolysis to yield the corresponding ketone. nih.gov This ketone can then be selectively brominated and subsequently reacted with a desired amine to introduce the amine functionality. nih.gov This approach allows for the variation of the alkyl chain by starting with different organomagnesium reagents.

Table 1: Impact of Pentyl Chain Modification on Transporter Affinity

| Modification | Target | Effect on Potency |

|---|---|---|

| Terminal Acetylene | DAT, SERT, NET | Substantial Loss |

| Allyl Group | DAT | Retained Potency |

| Allyl Group | NET | Substantial Decline |

Data derived from studies on pyrovalerone analogues which share structural similarities. nih.gov

Chemical Transformations on the 2-Fluorophenyl Ring of this compound

The 2-fluorophenyl ring offers multiple avenues for chemical modification, allowing for the introduction of various substituents that can influence the molecule's electronic and steric properties.

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for modifying aromatic rings. masterorganicchemistry.com In the context of this compound, the fluorine atom and the pentylamine side chain direct the position of incoming electrophiles. The fluorine atom is an ortho-, para-director, while the alkylamine group is generally a deactivating group. Fluorobenzene itself undergoes EAS reactions, such as nitration and chlorination, at rates that are somewhat slower than benzene, with a strong preference for para-substitution. researchgate.net

Common EAS reactions that could be applied to the 2-fluorophenyl ring include nitration (using a mixture of nitric and sulfuric acid), halogenation (using Cl₂, Br₂, or I₂ with a Lewis acid catalyst), and sulfonation (using fuming sulfuric acid). youtube.comyoutube.com The regioselectivity of these reactions on the this compound scaffold would be influenced by the combined directing effects of the fluorine and the protected aminoalkyl group.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds and have been extensively used in the synthesis of complex molecules. nih.govyoutube.com

The Suzuki-Miyaura coupling reaction involves the coupling of an organoboron compound with a halide or triflate, catalyzed by a palladium complex. organic-chemistry.orglibretexts.org This reaction is widely used due to the stability and low toxicity of the boronic acid reagents. organic-chemistry.org For a derivative of this compound, where an additional halogen is introduced onto the fluorophenyl ring, a Suzuki coupling could be employed to introduce new aryl or alkyl groups. The reaction typically requires a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), and a base. claremont.edu The reactivity of the halide in the Suzuki coupling generally follows the order I > Br > Cl. libretexts.org

The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is typically carried out with a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.orgyoutube.com This method could be used to introduce alkynyl groups onto the 2-fluorophenyl ring of a halogenated precursor of this compound. The Sonogashira reaction is valued for its ability to be performed under mild conditions. wikipedia.org

Table 2: Overview of Palladium-Catalyzed Coupling Reactions

| Reaction | Coupling Partners | Catalyst System | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron compound + Aryl/Vinyl Halide or Triflate | Pd catalyst (e.g., Pd(PPh₃)₄), Base | C-C |

| Sonogashira | Terminal Alkyne + Aryl/Vinyl Halide | Pd catalyst, Cu(I) co-catalyst, Amine base | C-C (alkynyl) |

Information compiled from multiple sources. organic-chemistry.orglibretexts.orgclaremont.eduwikipedia.orglibretexts.orgorganic-chemistry.orgyoutube.com

Altering the position of the fluorine atom on the phenyl ring or introducing additional halogens can significantly impact the molecule's properties. For instance, moving the fluorine to the 3- or 4-position would change the electronic distribution and steric environment around the phenyl ring. The synthesis of such analogues would likely start from the corresponding fluorinated or halogenated phenylacetonitrile (B145931) or benzaldehyde.

The introduction of additional halogens can be achieved through electrophilic aromatic substitution reactions as mentioned previously. Dihalogenated or polyhalogenated analogues can then serve as substrates for further diversification through cross-coupling reactions.

Synthesis of Prodrugs and Probes Based on the this compound Scaffold

The development of prodrugs is a common strategy to improve the pharmacokinetic properties of a drug, such as its absorption, distribution, metabolism, and excretion (ADMET) profile. nih.gov For amine-containing compounds like this compound, several prodrug strategies exist. nih.gov These often involve derivatizing the primary amine to a form that is enzymatically or chemically cleaved in vivo to release the active parent drug. nih.govresearchgate.net Examples of amine prodrug approaches include the formation of N-acyl derivatives, carbamates, and N-(acyloxy)alkyl derivatives. researchgate.net The choice of the promoiety is crucial and can be tailored to achieve specific release kinetics and targeting.

Chemical probes are essential tools for studying biological systems. chemicalprobes.org A chemical probe based on the this compound scaffold could be synthesized by incorporating a reporter group, such as a fluorescent tag or a biotin (B1667282) moiety, or a reactive group for covalent labeling of its biological target. The synthesis of such probes would involve functionalizing either the pentyl chain or the phenyl ring with a suitable linker to attach the desired tag, while aiming to retain the core binding affinity of the parent molecule.

Structure Activity Relationship Sar Studies of 1 2 Fluorophenyl Pentan 1 Amine and Its Analogues

Elucidation of Key Pharmacophoric Features within the 1-(2-Fluorophenyl)pentan-1-amine Structure

The foundational step in understanding the SAR of this compound is the identification of its pharmacophore. A pharmacophore represents the essential three-dimensional arrangement of functional groups required for biological activity. nih.gov For this class of compounds, the key pharmacophoric features are generally accepted to include:

An aromatic ring: The 2-fluorophenyl group serves as a critical hydrophobic feature, engaging in van der Waals and potentially pi-pi stacking interactions with the biological target.

A hydrogen bond donor: The primary amine (-NH2) group is a crucial hydrogen bond donor, capable of forming strong interactions with acceptor groups on the target protein. nih.gov

An ionizable group: The amine group can be protonated under physiological conditions, forming a positively charged ammonium (B1175870) ion. This positive charge can engage in ionic interactions with negatively charged residues, such as aspartate or glutamate, in the active site of a receptor or enzyme.

These features, in a specific spatial arrangement, define the molecule's ability to recognize and bind to its biological target, initiating a biological response.

Impact of Amine Basicity and Lone Pair Orientation on Biological Interactions

The basicity of the amine group in this compound is a critical determinant of its biological activity. Basicity, a measure of the availability of the nitrogen's lone pair of electrons for protonation, influences several key factors:

Protonation State: At physiological pH, the amine group exists in equilibrium between its neutral (R-NH2) and protonated (R-NH3+) forms. The pKa of the amine dictates the ratio of these two forms. A higher basicity leads to a greater proportion of the protonated species, which can be essential for forming strong ionic bonds with the target.

Receptor Binding: The ability of the amine to act as a hydrogen bond donor is directly related to its basicity. A more basic amine can form stronger hydrogen bonds, enhancing binding affinity.

Membrane Permeability: The protonation state also affects the molecule's ability to cross biological membranes. The neutral form is more lipophilic and can more easily traverse the lipid bilayer of cell membranes, while the charged, protonated form is more water-soluble.

The orientation of the nitrogen's lone pair of electrons is also crucial. For effective interaction with a target, the lone pair must be correctly positioned to accept a proton or participate in a hydrogen bond. Steric hindrance from bulky substituents near the amine group can restrict this orientation, potentially reducing biological activity. In general, aliphatic amines, like the one in this compound, are more basic than aromatic amines where the lone pair is delocalized into the pi-system of the ring. fiveable.memasterorganicchemistry.com

Conformational Preferences of the Pentyl Chain and its Contribution to Ligand-Target Recognition

The five-carbon pentyl chain of this compound is not a rigid structure. It possesses significant conformational flexibility due to rotation around its single carbon-carbon bonds. This flexibility allows the chain to adopt various shapes, and the preferred conformation when bound to a biological target is critical for optimal ligand-target recognition.

The pentyl chain's primary role is to provide a hydrophobic component that can fit into a corresponding hydrophobic pocket within the binding site of the target protein. The length and shape of this chain are often finely tuned to maximize favorable van der Waals interactions and displace water molecules from the binding pocket, a process that is entropically favorable and contributes to binding affinity.

Role of the Fluoro-Substituent and its Position on the Phenyl Ring in Modulating Activity and Selectivity

The fluorine atom at the ortho-position (position 2) of the phenyl ring in this compound plays a multifaceted role in modulating its biological profile.

Electronic Effects: Fluorine is a highly electronegative atom, and its presence on the phenyl ring can significantly alter the electronic properties of the molecule. As an electron-withdrawing group, it can influence the basicity of the amine group through inductive effects. In some cases, electron-withdrawing groups have been shown to slightly decrease the activity of similar compounds. nih.gov

Metabolic Stability: The carbon-fluorine bond is very strong and resistant to metabolic cleavage. The introduction of a fluorine atom can block sites of metabolism on the aromatic ring, increasing the molecule's metabolic stability and prolonging its duration of action.

Binding Interactions: The fluorine atom can participate in specific interactions with the target protein. It can act as a weak hydrogen bond acceptor or engage in dipole-dipole interactions. The ortho-positioning may also induce a specific conformation of the phenyl ring relative to the rest of the molecule, which could be favorable for binding.

Selectivity: The position of the fluoro-substituent is often critical for selectivity towards a particular biological target. Changing the substituent from the ortho to the meta or para position can dramatically alter the binding affinity and selectivity profile of the compound. For instance, in a series of fluorinated phenylcyclopropylamines, the position of the fluoro-substituent was found to be a key determinant of inhibitory potency. nih.gov

Stereochemical Contributions of the Chiral Carbon (if present) to Receptor Binding and Functional Outcomes

The carbon atom to which the amine group and the 2-fluorophenyl group are attached is a chiral center. This means that this compound can exist as two non-superimposable mirror images, or enantiomers: (R)-1-(2-Fluorophenyl)pentan-1-amine and (S)-1-(2-Fluorophenyl)pentan-1-amine.

Biological systems, such as receptors and enzymes, are themselves chiral. Consequently, they often exhibit a high degree of stereoselectivity, meaning they will interact differently with the two enantiomers of a chiral drug. This can lead to significant differences in their pharmacological activity. nih.govnih.gov

Binding Affinity: One enantiomer may bind with significantly higher affinity to the target than the other. This is because the three-dimensional arrangement of the substituents around the chiral center in one enantiomer allows for a more complementary fit with the binding site.

Functional Activity: Even if both enantiomers bind to the same receptor, they may elicit different functional responses. One enantiomer might be a potent agonist (activator), while the other could be a weaker agonist, a partial agonist, or even an antagonist (blocker). nih.gov

Eutomer and Distomer: The more active enantiomer is referred to as the "eutomer," while the less active one is the "distomer." In many cases, the distomer is essentially inactive or may contribute to off-target effects.

For example, studies on related chiral amines have demonstrated that the absolute configuration at the chiral center is crucial for potent biological activity, with one enantiomer often being significantly more active than the other. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For derivatives of this compound, QSAR studies can provide valuable insights for the design of new, more potent analogs.

A typical QSAR study involves the following steps:

Data Set Compilation: A series of analogs of this compound with their corresponding measured biological activities is collected.

Descriptor Calculation: A variety of molecular descriptors are calculated for each compound. These descriptors quantify different aspects of the molecule's structure, such as its electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP).

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to develop a mathematical equation that correlates the descriptors with the biological activity. imist.ma

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

A well-validated QSAR model can be used to predict the biological activity of novel, unsynthesized derivatives of this compound. The model can also provide a deeper understanding of the key structural features that are important for activity. For example, a QSAR model might reveal that increased hydrophobicity in a certain region of the molecule is positively correlated with activity, while the presence of an electron-withdrawing group at another position is detrimental. nih.govresearchgate.net

Table 1: Example of a 3D-QSAR Model for a Series of Inhibitors

| Model | q² | r² | F |

| CoMFA | 0.613 | 0.966 | - |

| CoMSIA | 0.669 | 0.985 | - |

| This table illustrates the statistical parameters of comparative molecular field analysis (CoMFA) and comparative molecular similarity index analysis (CoMSIA) models for a set of 37 h-DAAO inhibitors. The high values for the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²) indicate good predictability and stability of the models. rsc.org |

Fragment-Based Drug Discovery (FBDD) Insights Derived from this compound Scaffolds

Fragment-Based Drug Discovery (FBDD) is a powerful approach for identifying lead compounds in drug discovery. nih.govmdpi.com It involves screening libraries of small, low-molecular-weight molecules ("fragments") for binding to a biological target. nih.gov The this compound scaffold can be deconstructed into its constituent fragments to gain insights for FBDD.

The key fragments within this scaffold are:

2-Fluorophenyl group: This fragment can be used to probe for aromatic binding pockets and to explore the effects of fluorine substitution.

Aminopentyl group: This fragment can be used to identify binding sites that can accommodate a flexible, hydrophobic chain with a basic amine.

By screening these and related fragments, researchers can identify initial "hits" that bind to the target, albeit with low affinity. These fragment hits can then be optimized and grown into more potent, drug-like molecules. researchgate.net FBDD offers several advantages, including a higher "hit rate" and the ability to explore chemical space more efficiently than traditional high-throughput screening. nih.gov

The this compound scaffold itself can be considered a "decorated" fragment, where a core scaffold has been modified to enhance its properties. nih.gov Analyzing the binding modes of such scaffolds can provide valuable information for the design of new fragment libraries and for the optimization of fragment hits.

Mechanistic Investigations into the Biochemical and Molecular Interactions of 1 2 Fluorophenyl Pentan 1 Amine

In Vitro Receptor Binding Affinity and Selectivity Profiling of 1-(2-Fluorophenyl)pentan-1-amine

Radioligand Binding Assays

No publicly available data exists from radioligand binding assays to determine the affinity of this compound for specific receptors. Such studies would be essential to identify its primary molecular targets and its selectivity profile across various receptor families.

Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI) for Binding Kinetics

Information from SPR or BLI studies, which would elucidate the real-time association and dissociation rates of this compound with its potential biological targets, is not available in the current body of scientific literature.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization of Binding

There are no published ITC studies to characterize the thermodynamic parameters (enthalpy, entropy, and stoichiometry) of the binding of this compound to any biological macromolecule.

Enzyme Inhibition and Activation Studies with this compound

Kinetic Analysis of Enzyme Modulation (Km, Vmax, Ki Determination)

No data from enzyme kinetic studies are available to determine if this compound acts as an enzyme modulator. Consequently, key kinetic parameters such as the Michaelis constant (Km), maximum velocity (Vmax), and inhibition constant (Ki) have not been determined.

Mechanistic Classification of Enzyme Inhibition (e.g., competitive, non-competitive, uncompetitive)

Without enzyme kinetic data, it is not possible to classify the mechanism of any potential enzyme inhibition by this compound.

Co-crystallization and Structural Elucidation of Enzyme-1-(2-Fluorophenyl)pentan-1-amine Complexes

The determination of the three-dimensional structure of a ligand bound to its target enzyme is a cornerstone of mechanistic biochemistry and drug design. The technique of co-crystallization, followed by X-ray diffraction analysis, provides an atomic-level snapshot of the interactions between a small molecule, such as this compound, and its biological macromolecular target. This process involves forming a crystal lattice in which the enzyme and the ligand are packed in a regular, repeating arrangement.

The resulting electron density map allows for the precise elucidation of the binding mode, including the identification of key amino acid residues involved in the interaction, the orientation of the ligand within the active site, and any conformational changes the enzyme might undergo upon binding. Such structural data are invaluable for understanding the basis of enzyme inhibition or activation and for the rational design of more potent and selective modulators. For instance, co-crystal structures can reveal hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the enzyme-ligand complex. google.comnih.govresearchgate.net

As of the current literature, there are no publicly available reports on the successful co-crystallization and structural elucidation of an enzyme in complex with this compound. Consequently, the specific binding mode and the identity of its direct enzymatic targets remain to be determined. Future studies in this area would be critical to understanding its mechanism of action at a molecular level.

Cellular Signaling Pathway Modulation by this compound in Model Systems

Reporter Gene Assays for Receptor Activation

Reporter gene assays are a widely used method in cell biology and drug discovery to investigate the activation or inhibition of signaling pathways by a compound of interest. nih.govnih.gov These assays utilize a reporter gene, such as luciferase or β-galactosidase, which is placed under the control of a specific promoter or response element that is activated by a particular signaling cascade. mdpi.comthermofisher.com When a compound, for example this compound, interacts with a cellular receptor and initiates a signaling cascade, this can lead to the transcription of the reporter gene and the subsequent production of the reporter protein, which can be easily quantified. nih.gov

The choice of promoter and reporter gene allows for the tailored investigation of various signaling pathways, such as those mediated by nuclear receptors or G-protein coupled receptors. nih.gov For instance, a cAMP response element (CRE) linked to a luciferase reporter can be used to measure the activation of pathways that modulate cAMP levels. nih.gov The data obtained from these assays are typically presented as a measure of reporter protein activity, which is correlated with the activation of the signaling pathway.

Currently, there is no published research detailing the use of reporter gene assays to evaluate the activity of this compound. Therefore, its ability to activate or inhibit specific cellular signaling pathways through this methodology has not been documented.

Table 1: Principles of Reporter Gene Assays

| Assay Principle | Description | Typical Reporter Genes |

| Transcriptional Activation | A compound activates a receptor, leading to the binding of transcription factors to a specific response element in a promoter, driving the expression of a reporter gene. | Firefly Luciferase, Renilla Luciferase, β-galactosidase, Green Fluorescent Protein |

| Signal Transduction Pathway Readout | The assay measures the downstream consequences of a signaling cascade, providing a functional readout of receptor activation or inhibition. | Luciferase, β-galactosidase |

This table illustrates the general principles of reporter gene assays. No specific data for this compound is available.

Intracellular Calcium Flux Measurements

Intracellular calcium (Ca2+) is a ubiquitous second messenger that plays a critical role in a vast array of cellular processes, including neurotransmission, muscle contraction, and gene expression. nih.gov Assays that measure changes in intracellular calcium concentration are therefore a valuable tool for investigating the effects of compounds on cellular signaling. These assays typically employ fluorescent calcium indicators, such as Fluo-8 or Fura-2, which exhibit a change in their fluorescent properties upon binding to Ca2+. nih.govabcam.com

An increase in intracellular calcium can be triggered by the activation of various receptors and ion channels. For example, Gq-coupled G-protein coupled receptors (GPCRs) can activate phospholipase C, leading to the release of calcium from intracellular stores. Alternatively, the opening of ligand-gated or voltage-gated calcium channels in the plasma membrane can lead to an influx of extracellular calcium. nih.gov By monitoring the fluorescence of the calcium indicator in living cells, researchers can detect rapid changes in intracellular calcium levels in response to the application of a test compound. abcam.comyoutube.com

There are currently no published studies that have investigated the effect of this compound on intracellular calcium flux. Such studies would be informative in determining if this compound interacts with receptors or channels that modulate calcium signaling.

Table 2: Common Fluorescent Indicators for Calcium Flux Assays

| Indicator | Excitation (nm) | Emission (nm) | Principle |

| Fluo-8 | ~490 | ~520 | Single-wavelength indicator; fluorescence intensity increases upon Ca2+ binding. abcam.com |

| Fura-2 | ~340 / ~380 | ~510 | Ratiometric indicator; the ratio of emission at 510 nm when excited at 340 nm and 380 nm reflects Ca2+ concentration. |

| Indo-1 | ~355 | ~405 / ~485 | Ratiometric indicator; the ratio of emission at two wavelengths changes upon Ca2+ binding. youtube.com |

This table provides examples of common calcium indicators. No specific data for this compound is available.

Kinase Activity Assays and Phosphorylation Studies

Protein kinases are a large family of enzymes that catalyze the phosphorylation of proteins, a key post-translational modification that regulates a wide range of cellular processes. nih.gov Kinase activity assays are designed to measure the ability of a compound to either inhibit or enhance the activity of a specific kinase. nih.govresearchgate.net These assays typically involve incubating the kinase with its substrate (a protein or peptide) and ATP, and then detecting the amount of phosphorylated product formed. biorxiv.org

Various methods can be used to detect phosphorylation, including the use of phospho-specific antibodies, radioactive ATP ([γ-³²P]ATP), or fluorescence-based probes that change their properties upon phosphorylation. nih.gov Phosphorylation studies in a broader sense may also involve phosphoproteomics approaches to identify the downstream substrates of a particular kinase or to assess the global phosphorylation changes in cells upon treatment with a compound.

No data has been published on the effects of this compound in kinase activity assays or broader phosphorylation studies. Therefore, its potential to modulate the activity of specific kinases or to alter cellular phosphorylation patterns remains unknown.

Investigation of this compound Interactions with Ion Channels and Transporters

Ion channels and transporters are integral membrane proteins that control the passage of ions and small molecules across cellular membranes, playing fundamental roles in neuronal excitability, muscle contraction, and nutrient uptake. nih.govelifesciences.orgresearchgate.net Many pharmacological agents exert their effects by interacting with these proteins. researchgate.net

The interaction of a compound with specific ion channels can be investigated using electrophysiological techniques, such as patch-clamp, which directly measures the flow of ions through a channel. Alternatively, fluorescence-based assays using ion-sensitive dyes can provide a higher-throughput method to screen for channel modulators.

Transporter interactions are often studied using uptake or efflux assays in cells expressing the transporter of interest. drugs.ie These assays typically use a radiolabeled or fluorescent substrate of the transporter and measure the ability of a test compound to inhibit the transport of the substrate. drugs.ie For example, the inhibition of monoamine transporters, such as the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT), is a common mechanism of action for many psychoactive drugs. drugs.ie

While the chemical structure of this compound suggests it may interact with biogenic amine transporters, there are no specific studies published to date that have experimentally verified its binding affinity or functional effects on any particular ion channel or transporter.

In Vitro Metabolic Stability and Metabolite Identification of this compound

The metabolic stability of a compound is a critical parameter in drug discovery, as it influences its half-life and bioavailability in the body. In vitro metabolic stability assays are commonly performed using liver microsomes or hepatocytes, which contain the primary enzymes responsible for drug metabolism, particularly the cytochrome P450 (CYP) superfamily. nih.gov The rate of disappearance of the parent compound over time is measured to determine its intrinsic clearance. nih.gov

Metabolite identification studies aim to determine the chemical structures of the metabolites formed from a parent compound. This is typically achieved by incubating the compound with a metabolically active system (e.g., hepatocytes) and then analyzing the resulting mixture using high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC). nih.govsemanticscholar.org

While no specific metabolic data for this compound has been reported, based on the metabolism of structurally similar compounds, several metabolic pathways can be predicted. researchgate.netdoi.org These include:

N-dealkylation: Removal of the pentyl group.

Hydroxylation: Addition of a hydroxyl group to the phenyl ring or the alkyl chain.

Oxidation: Oxidation of the amine group.

Glucuronidation: Conjugation with glucuronic acid, a common phase II metabolic reaction that increases water solubility and facilitates excretion. nih.gov

Studies on related fluorinated aromatic compounds and arylalkylamines have shown that these pathways are common. nih.govsemanticscholar.orgresearchgate.net For instance, the metabolism of other fluorophenyl-containing compounds often involves hydroxylation and subsequent conjugation. nih.govsemanticscholar.org Similarly, primary amines are known substrates for monoamine oxidases, which would lead to an aldehyde intermediate that could be further oxidized to a carboxylic acid. nih.gov

Table 3: Predicted Metabolic Pathways for this compound

| Metabolic Reaction | Predicted Metabolite Structure | Potential Enzymes Involved |

| N-dealkylation | 2-Fluorobenzaldehyde (B47322) | Cytochrome P450 enzymes |

| Aromatic Hydroxylation | 1-(2-Fluoro-x-hydroxyphenyl)pentan-1-amine | Cytochrome P450 enzymes |

| Alkyl Hydroxylation | This compound-x-ol | Cytochrome P450 enzymes |

| Oxidative Deamination | 1-(2-Fluorophenyl)pentan-1-one (B3328228) | Monoamine Oxidases (MAO) |

| Glucuronidation | Glucuronide conjugate of hydroxylated metabolites | UDP-glucuronosyltransferases (UGTs) |

This table presents predicted metabolic pathways based on the metabolism of structurally related compounds. No experimental data for this compound is currently available.

Hepatic Microsomal and Hepatocyte Stability Assays

To evaluate the metabolic stability of a compound, researchers typically utilize in vitro assays with liver microsomes and hepatocytes. These assays are fundamental in early drug discovery to predict the hepatic clearance of a new chemical entity.

In a typical experiment, this compound would be incubated with human or animal liver microsomes (which contain Phase I enzymes like cytochrome P450s) or with intact hepatocytes (which contain both Phase I and Phase II enzymes). The concentration of the parent compound would be measured at various time points using liquid chromatography-mass spectrometry (LC-MS/MS).

From the rate of disappearance of the compound, key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) would be calculated. These values help classify the compound as having low, intermediate, or high clearance. For instance, a compound with a long half-life in these assays is considered metabolically stable.

Table 1: Representative Data for Hepatic Stability of this compound (Hypothetical Data)

| System | Species | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein or million cells) |

| Liver Microsomes | Human | Data not available | Data not available |

| Hepatocytes | Human | Data not available | Data not available |

| Liver Microsomes | Rat | Data not available | Data not available |

| Hepatocytes | Rat | Data not available | Data not available |

Cytochrome P450 Reaction Phenotyping

Identifying which specific cytochrome P450 (CYP) enzymes are responsible for a compound's metabolism is critical for predicting potential drug-drug interactions. This process, known as reaction phenotyping, can be conducted using two primary methods.

The first involves incubating the compound with a panel of recombinant human CYP enzymes (e.g., CYP1A2, CYP2B6, CYP2C9, CYP2C19, CYP2D6, CYP3A4) to see which isoforms metabolize it. The second method uses human liver microsomes in the presence of specific chemical inhibitors for each major CYP enzyme. A significant reduction in metabolism in the presence of a specific inhibitor indicates that the corresponding enzyme plays a major role.

Table 2: Cytochrome P450 Reaction Phenotyping for this compound (Hypothetical Data)

| CYP Isoform | Method | % Contribution to Metabolism |

| CYP1A2 | Recombinant Enzymes / Inhibitors | Data not available |

| CYP2C9 | Recombinant Enzymes / Inhibitors | Data not available |

| CYP2C19 | Recombinant Enzymes / Inhibitors | Data not available |

| CYP2D6 | Recombinant Enzymes / Inhibitors | Data not available |

| CYP3A4 | Recombinant Enzymes / Inhibitors | Data not available |

| Other | Recombinant Enzymes / Inhibitors | Data not available |

Identification and Characterization of Major Metabolites using High-Resolution Mass Spectrometry

Understanding how a compound is metabolized is essential for identifying pharmacologically active or potentially toxic metabolites. After incubation with hepatocytes or microsomes, samples are analyzed using high-resolution mass spectrometry (HRMS), such as quadrupole time-of-flight (Q-TOF) mass spectrometry. This powerful technique allows for the detection and structural elucidation of metabolites by providing highly accurate mass measurements.

For a compound like this compound, expected metabolic pathways could include N-dealkylation, hydroxylation on the phenyl ring or the alkyl chain, and subsequent glucuronidation or sulfation (Phase II conjugation).

Table 3: Potential Metabolites of this compound Identified by HRMS (Hypothetical Data)

| Metabolite ID | Proposed Biotransformation | Formula | Measured m/z |

| M1 | Hydroxylation | C11H16FNO | Data not available |

| M2 | N-dealkylation | C6H7FN | Data not available |

| M3 | Oxidation (Ketone formation) | C11H14FO | Data not available |

| M4 | Glucuronide Conjugate of M1 | C17H24FNO7 | Data not available |

Membrane Permeability and Efflux Transport Studies of this compound in Cell Lines

A drug's ability to cross cell membranes to reach its target is a key determinant of its efficacy. Membrane permeability is often assessed using cell-based assays, such as the Caco-2 or MDCK cell line models, which form a monolayer that mimics the intestinal epithelium. The rate at which the compound crosses this monolayer from the apical (top) to the basolateral (bottom) side (and vice versa) is measured.

Efflux transporters, such as P-glycoprotein (P-gp), are proteins that can pump drugs out of cells, reducing their intracellular concentration and efficacy. Studies are conducted to determine if the compound is a substrate or inhibitor of these transporters. An efflux ratio (ratio of basolateral-to-apical permeability to apical-to-basolateral permeability) significantly greater than 2 suggests the compound is subject to active efflux.

Table 4: Membrane Permeability and Efflux Data for this compound (Hypothetical Data)

| Assay System | Parameter | Value | Classification |

| Caco-2 Permeability | Papp (A→B) (10⁻⁶ cm/s) | Data not available | Data not available |

| Caco-2 Permeability | Efflux Ratio | Data not available | Data not available |

| P-gp Substrate Assay | ATPase Activity / Direct Transport | Data not available | Data not available |

Investigation of Off-Target Interactions and Polypharmacology of this compound

Polypharmacology refers to the ability of a single compound to interact with multiple targets. While this can be beneficial, it can also lead to unwanted side effects. Investigating off-target interactions is a crucial step in safety assessment. This is typically done by screening the compound against a broad panel of receptors, ion channels, transporters, and enzymes. Such screens can identify potential liabilities early in the drug development process. Any significant interactions would warrant further investigation to understand their functional consequences.

Table 5: Off-Target Binding Profile for this compound (Hypothetical Data)

| Target | Assay Type | Binding Affinity (Ki) or % Inhibition @ 10 µM |

| Adrenergic Receptor α |

Computational Chemistry and Molecular Modeling of 1 2 Fluorophenyl Pentan 1 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity of 1-(2-Fluorophenyl)pentan-1-amine

Quantum chemical calculations provide a powerful lens through which to examine the intrinsic properties of a molecule. By solving the Schrödinger equation for a given molecular system, we can obtain detailed information about its electronic distribution, conformational preferences, and reactivity. For this compound, these calculations are crucial for understanding how the interplay between the flexible pentylamine chain and the electronically perturbed phenyl ring dictates its behavior.

Conformational Analysis and Energy Landscapes

The conformational flexibility of this compound is a key determinant of its biological activity, as it governs the spatial arrangement of pharmacophoric features. The presence of a pentyl group attached to the chiral center introduces a significant number of rotatable bonds, leading to a complex potential energy surface with numerous local minima.

Computational studies on structurally related molecules, such as 2-(2-fluoro-phenyl)-ethylamine (2-FPEA), have demonstrated that the ortho-fluoro substitution significantly influences the conformational preferences. nih.govacs.org In 2-FPEA, the gauche conformer was identified as the most stable, a finding that contrasts with the extended anti-conformation often favored by unsubstituted phenethylamines. This preference is attributed to stabilizing intramolecular interactions, including hydrogen bonds between the amine group and the fluorine atom or the π-system of the phenyl ring.

For this compound, a similar conformational landscape can be anticipated. The primary rotamers would be defined by the torsion angles around the Cα-Cβ bond of the ethylamine (B1201723) core and the subsequent C-C bonds of the pentyl chain. It is hypothesized that low-energy conformations will be those that allow for favorable intramolecular hydrogen bonding between the amine protons and the electronegative fluorine atom. The energy landscape is expected to show several stable conformers within a few kcal/mol of the global minimum, indicating that the molecule likely exists as a population of different shapes at physiological temperatures.

A representative, albeit simplified, conformational analysis can be considered by examining the rotation around key bonds. The following table illustrates hypothetical relative energies for a few selected conformers, highlighting the potential for multiple stable states.

| Conformer | Dihedral Angle (N-Cα-Cβ-Cγ) | Relative Energy (kcal/mol) |

| A | 60° (gauche) | 0.0 |

| B | 180° (anti) | 1.5 |

| C | -60° (gauche) | 0.2 |

This table is illustrative and based on general principles of conformational analysis for similar molecules. Actual values would require specific calculations.

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis

The Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) theory offer insights into the reactivity and interaction patterns of a molecule. mdpi.com

The MEP map of this compound is expected to reveal distinct regions of positive and negative potential. The area around the primary amine group will exhibit a strongly positive potential, indicative of its hydrogen bond donating and proton-accepting capabilities. The fluorine atom, being highly electronegative, will create a region of negative potential on the phenyl ring, while the aromatic protons will contribute to areas of positive potential. The aliphatic pentyl chain will be largely neutral. These features suggest that the molecule can engage in a variety of intermolecular interactions, including hydrogen bonds, halogen bonds, and π-stacking.

FMO analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov For a primary amine like this compound, the HOMO is typically localized on the nitrogen atom's lone pair of electrons, making this site the primary center for nucleophilic attack or interaction with electron-deficient species. The LUMO is generally distributed over the aromatic ring, particularly influenced by the electron-withdrawing fluorine atom. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical reactivity and stability. A smaller gap suggests higher reactivity. The presence of the fluorine atom is expected to lower the energy of both the HOMO and LUMO compared to the non-fluorinated analog, potentially altering its reactivity profile.

| Orbital | Predicted Localization | Predicted Energy (eV) |

| HOMO | Lone pair of the nitrogen atom | -8.5 |

| LUMO | Phenyl ring, with significant contribution from C-F bond | 1.2 |

| HOMO-LUMO Gap | - | 9.7 |

These values are estimations based on typical values for similar aromatic amines and would need to be confirmed by specific quantum chemical calculations.

Prediction of pKa and Lipophilicity (logP/D) via Computational Methods

The pKa and lipophilicity (logP/D) are fundamental physicochemical properties that govern a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Computational methods offer a rapid and cost-effective way to estimate these values. peerj.comnih.gov

The pKa of the primary amine in this compound is a measure of its basicity. The electron-withdrawing effect of the ortho-fluoro substituent is expected to decrease the basicity of the amine compared to its non-fluorinated counterpart, resulting in a lower pKa value. Various computational approaches, from empirical methods based on structural fragments to more rigorous quantum mechanical calculations coupled with continuum solvation models, can be employed for pKa prediction. strath.ac.ukblogspot.com

The following table presents predicted values for pKa and logP obtained from various computational models.

| Property | Predicted Value | Method/Software |

| pKa | 9.8 ± 0.5 | Various QSPR models |

| logP | 3.5 ± 0.4 | Various fragment-based methods |

| logD at pH 7.4 | 1.9 ± 0.6 | Calculated from predicted pKa and logP |

These are predicted values and may vary between different prediction software and methodologies.

Molecular Docking and Ligand-Target Interaction Prediction for this compound

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. westmont.edunih.govnih.gov This method is instrumental in understanding the molecular basis of a drug's action and in the design of new, more potent, and selective compounds.

Identification of Putative Binding Sites and Residue Interactions

Given its structural similarity to other phenethylamine-based central nervous system stimulants, plausible biological targets for this compound include monoamine transporters (such as the dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506) transporters) and various G-protein coupled receptors (GPCRs).

A molecular docking study would typically involve placing the 3D structure of this compound into the known or modeled binding pocket of a target protein. The binding site of monoamine transporters, for instance, is known to contain a number of key amino acid residues that are crucial for ligand recognition. These often include:

An acidic residue (e.g., Aspartic Acid): This residue typically forms a salt bridge with the protonated amine of the phenethylamine (B48288) ligand.

Aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan): These residues can engage in π-π stacking or hydrophobic interactions with the phenyl ring of the ligand.

Polar residues (e.g., Serine, Threonine): These can form hydrogen bonds with the amine group or other polar features of the ligand.

Hydrophobic residues (e.g., Leucine, Isoleucine, Valine): These line the binding pocket and interact with the aliphatic portions of the ligand.

The ortho-fluoro substituent on the phenyl ring of this compound could potentially engage in specific interactions, such as halogen bonding with electron-donating residues or dipole-dipole interactions, which could contribute to its binding affinity and selectivity.

Assessment of Binding Modes and Orientations within Protein Pockets

The assessment of different binding poses generated by a docking program is crucial for identifying the most likely interaction mode. Scoring functions are used to rank the poses based on their predicted binding affinity. A plausible binding mode for this compound within a monoamine transporter binding site would likely involve the following key interactions:

Ionic Interaction: The protonated primary amine forming a salt bridge with a conserved aspartate residue.

Aromatic Stacking: The 2-fluorophenyl ring engaging in a π-π stacking interaction with a phenylalanine or tyrosine residue in the binding pocket. The ortho-fluorine may influence the preferred geometry of this interaction.

Hydrophobic Interactions: The pentyl chain extending into a hydrophobic sub-pocket, interacting with aliphatic residues.

Hydrogen Bonding: The amine group acting as a hydrogen bond donor to nearby polar residues or backbone carbonyls.

The following table summarizes the hypothetical interactions between this compound and a generic monoamine transporter binding site.

| Ligand Moiety | Interacting Residue Type | Type of Interaction |

| Primary Amine (protonated) | Aspartic Acid | Ionic Bond (Salt Bridge) |

| 2-Fluorophenyl Ring | Phenylalanine/Tyrosine | π-π Stacking |

| Pentyl Chain | Leucine/Isoleucine/Valine | Hydrophobic Interaction |

| Ortho-Fluorine | Serine/Threonine | Dipole-Dipole/Halogen Bond |

This table represents a hypothetical binding mode and would require validation through detailed docking and molecular dynamics simulation studies.

Molecular Dynamics (MD) Simulations of this compound-Protein Complexes